1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a sulfonyl group attached to an imidazole ring, with a bromo and methoxy substituent on the phenyl ring. Its molecular structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting various biological pathways .
Comparison with Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromo and methoxy substituents but lacks the sulfonyl and imidazole groups.
4-Bromophenyl methyl sulfone: Contains the bromo and sulfonyl groups but lacks the methoxy and imidazole groups.
Uniqueness: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRXURVUOZFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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